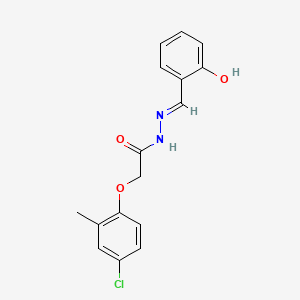
(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, commonly known as CHA, is a hydrazone compound that has been extensively studied for its potential applications in various scientific fields. It has been synthesized using different methods and has shown promising results in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of CHA involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. CHA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
CHA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CHA is its potential as a cancer therapy candidate due to its ability to inhibit cancer cell growth and induce apoptosis. However, one of the limitations of CHA is its poor solubility, which can affect its bioavailability and limit its potential applications.
Direcciones Futuras
There are various future directions for CHA research, including the development of more effective synthesis methods to improve its solubility and bioavailability. Further studies are also needed to investigate its potential as a cancer therapy candidate and to explore its applications in other scientific fields, such as inflammation and immunology. Additionally, the development of CHA derivatives with improved pharmacological properties may also be a promising direction for future research.
Conclusion:
In conclusion, CHA is a hydrazone compound that has shown promising results in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of CHA in various scientific fields.
Métodos De Síntesis
The synthesis of CHA can be achieved by various methods, including the condensation reaction of 2-hydroxybenzaldehyde and 4-chloro-2-methylphenylhydrazine with acetylacetone. Another method involves the reaction of 2-hydroxybenzaldehyde and 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate. The synthesis of CHA has also been achieved by the reaction of 2-hydroxybenzaldehyde and 4-chloro-2-methylphenylhydrazine with acetic anhydride.
Aplicaciones Científicas De Investigación
CHA has been extensively studied for its potential applications in various scientific research fields. In cancer research, CHA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-8-13(17)6-7-15(11)22-10-16(21)19-18-9-12-4-2-3-5-14(12)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIQQUWAUWSTQZ-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B603372.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B603373.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2-methoxyphenyl)acetamide](/img/structure/B603374.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603375.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbutanamide](/img/structure/B603376.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]nicotinamide](/img/structure/B603378.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-thiophenecarboxamide](/img/structure/B603380.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide](/img/structure/B603383.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-furamide](/img/structure/B603385.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B603386.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B603388.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide](/img/structure/B603390.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbutanamide](/img/structure/B603392.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pentanamide](/img/structure/B603393.png)